molecular formula C12H14N2 B2522882 (2R)-2-Quinolin-6-ylpropan-1-amine CAS No. 2248176-00-1

(2R)-2-Quinolin-6-ylpropan-1-amine

Cat. No.: B2522882
CAS No.: 2248176-00-1
M. Wt: 186.258
InChI Key: OSGWIMAXISGTSD-VIFPVBQESA-N
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Description

(2R)-2-Quinolin-6-ylpropan-1-amine is a chiral amine featuring the privileged quinoline heterocyclic scaffold. The quinoline core is a significant structural motif in medicinal chemistry, renowned for its wide spectrum of biological activities and presence in numerous pharmacologically active compounds . This specific (R)-enantiomer is offered for research and development purposes, particularly in the discovery of new therapeutic agents. Research Applications and Value: Quinoline derivatives are extensively investigated for their anti-infective and anticancer properties. They have demonstrated notable antiplasmodial and antifungal activity in scientific studies, making them valuable templates in infectious disease research . Furthermore, the structural flexibility of the quinoline ring allows for interaction with various enzymatic targets, positioning this compound as a potential intermediate or building block in developing antineoplastic agents . The chiral propan-1-amine side chain may be critical for selective binding to biological targets, enhancing its value in stereospecific drug discovery programs. Mechanism Insights: While the precise mechanism of action for this compound is compound-specific, related bioactive quinolines often function by intercalating into nucleic acids or inhibiting key enzymes. Researchers should also be aware that some cationic amphiphilic drugs, a class that can include quinoline-based amines, have the potential to inhibit lysosomal phospholipase A2 (PLA2G15), which may lead to drug-induced phospholipidosis . Investigation into this potential off-target effect is recommended during early-stage development. Usage Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-quinolin-6-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGWIMAXISGTSD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Quinolin-6-ylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available quinoline derivatives and appropriate chiral amine precursors.

    Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques. Common reagents include chiral catalysts or resolving agents.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Quinolin-6-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, nitriles, dihydroquinolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Quinolin-6-ylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R)-2-Quinolin-6-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (2R)-2-Quinolin-6-ylpropan-1-amine, differing in backbone configuration, substituent positions, or stereochemistry:

Compound CAS Number Molecular Formula Molecular Weight Key Features
This compound Not publicly listed C₁₂H₁₃N₂ 185.25 g/mol Chiral propane backbone (R-configuration), quinolin-6-yl substitution
2-(Quinolin-6-yl)cyclopropan-1-amine 1493758-36-3 C₁₂H₁₂N₂ 184.24 g/mol Cyclopropane ring backbone, planar structure, quinolin-6-yl substitution
3-(Quinolin-7-yl)prop-2-en-1-amine Not available C₁₂H₁₁N₂ 183.23 g/mol Conjugated double bond (prop-2-en-1-amine), quinolin-7-yl substitution

Structural and Functional Differences

Backbone Configuration this compound: The propane chain allows conformational flexibility, which may enhance binding to dynamic protein pockets. The stereogenic center (R-configuration) introduces enantioselective interactions . 3-(Quinolin-7-yl)prop-2-en-1-amine: The conjugated double bond in the prop-2-en-1-amine backbone enables π-π stacking interactions and may enhance electron delocalization, affecting redox properties .

Substituent Position on Quinoline Quinolin-6-yl vs. Quinolin-7-yl: The position of the quinoline substitution alters electronic distribution.

Stereochemical Considerations The R-configuration in this compound contrasts with the planar cyclopropane derivative and the achiral prop-2-en-1-amine analog. Enantiopure compounds like the target molecule are critical for selective targeting in drug design .

Notes on Evidence and Limitations

  • Contradictions arise in the absence of explicit biological data; comparisons rely on structural inferences and known quinoline chemistry trends .

Biological Activity

(2R)-2-Quinolin-6-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique quinoline structure combined with a propan-1-amine moiety. This specific configuration contributes to its biological activity and interaction with various molecular targets.

Molecular Formula : C12_{12}H15_{15}N
Molecular Weight : 189.26 g/mol

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound derivatives. For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were evaluated for their effectiveness against various bacterial strains using the microplate Alamar Blue assay. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising antimicrobial activity.

CompoundMIC (µM)Activity Level
8a14.4Excellent
8b27.1Good
8c102Moderate
Pyrazinamide25.34Control

These results demonstrate that certain derivatives exhibit superior activity compared to established antibiotics, indicating their potential as novel antimicrobial agents .

Antiviral Activity

The compound has also been explored for its antiviral properties. Research indicates that quinoline derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. Specific studies have shown that this compound can modulate pathways involved in viral infections, although detailed mechanisms remain under investigation .

Anticancer Properties

The anticancer potential of this compound has been highlighted in multiple studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For example, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, suggesting that they may serve as lead compounds in cancer therapy development .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets :

  • Enzymes : The compound can act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Receptors : It may interact with neurotransmitter receptors, influencing neurological functions.
  • Ion Channels : The compound can affect ion channel activity, which is crucial for cellular signaling.

These interactions lead to modulation of various biochemical pathways, including signal transduction and gene expression .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of this compound derivatives against Mycobacterium tuberculosis, several compounds showed MIC values significantly lower than those of standard treatments like isoniazid and pyrazinamide. This highlights the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. Cells treated with this compound exhibited increased levels of apoptotic markers compared to untreated controls, suggesting a potent anticancer mechanism .

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